2,4,5-Trimethylfuran-3-carboxylic acid
Overview
Description
2,4,5-Trimethylfuran-3-carboxylic acid is an organic compound belonging to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom This particular compound is distinguished by three methyl groups attached to the furan ring at positions 2, 4, and 5, and a carboxylic acid group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trimethylfuran-3-carboxylic acid can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, which utilizes acetylene derivatives and the cyclization of 1,4-dicarbonyl compounds . Another method involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization to form the furan ring .
Industrial Production Methods: Industrial production of this compound typically involves the use of β-dicarbonyl compounds and α-chloro ketones as starting materials. The reaction conditions often include the presence of a base such as sodium ethoxide or triethylamine to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions: 2,4,5-Trimethylfuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products:
Oxidation: Formation of this compound derivatives.
Reduction: Formation of 2,4,5-trimethylfuran-3-methanol.
Substitution: Formation of various substituted furans depending on the electrophile used.
Scientific Research Applications
2,4,5-Trimethylfuran-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2,4,5-Trimethylfuran-3-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The furan ring’s aromatic nature allows it to participate in π-π interactions with other aromatic systems, potentially affecting enzyme activity and receptor binding .
Comparison with Similar Compounds
2,5-Dimethylfuran: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
2,4-Dimethylfuran-3-carboxylic acid: Similar structure but with one less methyl group, affecting its steric and electronic properties.
2,3,5-Trimethylfuran: Lacks the carboxylic acid group, limiting its applications in synthesis.
Uniqueness: 2,4,5-Trimethylfuran-3-carboxylic acid’s unique combination of three methyl groups and a carboxylic acid group provides it with distinct reactivity and stability, making it a valuable compound in various chemical and biological applications .
Properties
IUPAC Name |
2,4,5-trimethylfuran-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-4-5(2)11-6(3)7(4)8(9)10/h1-3H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZBYDHOWMSZBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1C(=O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427925 | |
Record name | 2,4,5-trimethyl-3-furoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28730-32-7 | |
Record name | 2,4,5-trimethyl-3-furoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,5-trimethylfuran-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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